Cas no 91060-96-7 ((2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol)

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol
- (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol
- (2-Methyl-2,3-dihydrobenzofuran-5-yl)methanol
- 5-hydroxymethyl-2-methyl-2,3-dihydrobenzofuran
- Z274787916
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- MDL: MFCD09157554
- インチ: 1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3
- InChIKey: OFKLNIJKLDJVRR-UHFFFAOYSA-N
- SMILES: O1C2C=CC(CO)=CC=2CC1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- XLogP3: 1.5
- トポロジー分子極性表面積: 29.5
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304246-0.1g |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 0.1g |
$113.0 | 2023-09-05 | |
Enamine | EN300-304246-1g |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 1g |
$414.0 | 2023-09-05 | |
1PlusChem | 1P01B6QG-500mg |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 500mg |
$380.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316059-5g |
(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 97% | 5g |
¥21578.00 | 2024-04-25 | |
1PlusChem | 1P01B6QG-250mg |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 250mg |
$215.00 | 2025-03-19 | |
A2B Chem LLC | AW00760-50mg |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 50mg |
$115.00 | 2024-05-20 | |
A2B Chem LLC | AW00760-100mg |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 100mg |
$154.00 | 2024-05-20 | |
A2B Chem LLC | AW00760-1g |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 1g |
$471.00 | 2024-05-20 | |
Chemenu | CM529211-1g |
(2-Methyl-2,3-dihydrobenzofuran-5-yl)methanol |
91060-96-7 | 97% | 1g |
$322 | 2024-07-20 | |
Enamine | EN300-304246-5.0g |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol |
91060-96-7 | 95% | 5.0g |
$1199.0 | 2023-02-25 |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol 関連文献
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1. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolに関する追加情報
(2-Methyl-2,3-Dihydro-1-Benzofuran-5-Yl)Methanol: A Comprehensive Overview
The compound with CAS No. 91060-96-7, commonly referred to as (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their unique structural properties and diverse biological activities. The benzofuran moiety in this molecule is a bicyclic structure consisting of a benzene ring fused with a furan ring, while the methanol group adds hydrophilic properties to the molecule.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of bioactive molecules. Its structure allows for significant functionalization, making it a valuable starting material for synthesizing more complex compounds. Researchers have explored its role as a precursor in the synthesis of pharmaceutical agents, where its ability to form stable intermediates has proven advantageous.
The synthesis of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol typically involves multi-step organic reactions, often utilizing catalytic processes to enhance efficiency. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as coupling reactions or reductions. These methods not only improve yield but also contribute to the sustainability of the synthesis process.
In terms of physical properties, this compound exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The molecule's stability under physiological conditions has also been studied, revealing its potential for use in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with biological targets. These studies have provided insights into its binding affinity with certain enzymes and receptors, suggesting its potential role in therapeutic interventions. For instance, preliminary assays indicate that it may exhibit anti-inflammatory and antioxidant activities, which are highly desirable in pharmaceutical development.
The application of this compound extends beyond pharmacology into areas such as agrochemicals and cosmetics. Its ability to act as a stabilizer or emulsifier has been explored in cosmetic formulations, where its mild nature makes it suitable for sensitive skin types. Additionally, its role as an intermediate in agrochemical synthesis has been investigated, with promising results in enhancing crop protection agents.
In conclusion, (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol stands out as a versatile compound with a wide range of potential applications. Its unique structure and favorable chemical properties make it an attractive candidate for further research and development across multiple industries. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly important role in modern chemistry and beyond.
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